2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Overview
Description
“2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a chemical compound that belongs to the class of pyridines. Pyridines are a group of organic compounds with a six-membered ring structure, one of the carbon atoms is replaced by a nitrogen atom . Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The major use of TFMP derivatives is in the protection of crops from pests . A series of novel trifluoromethyl substituted furo pyridine and pyrido [3’,2’:4,5]furo [3,2-d] pyrimidine derivatives were prepared from 2-carbethoxy-3-amino-6-trifluoromethyl furo pyridine under different set of conditions .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP) were carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) in the region 4000– 400cm-1 and 3500–100cm-1 respectively .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G(d,p) basis set calculations .
Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, have been extensively studied for their versatile chemistry and properties. These compounds are of significant interest due to their potential in creating complex compounds with varied biological and electrochemical activities. Their structural variability allows for the investigation into unknown analogues, suggesting potential for further scientific exploration in fields such as coordination chemistry and material science (Boča, Jameson, & Linert, 2011).
Kinase Inhibition and Drug Design
The structural motif of pyrazolo[3,4-b]pyridine, closely related to the subject compound, exhibits versatile binding modes with kinases, making it a key scaffold in the design of kinase inhibitors. This underscores the significance of pyridine derivatives in medicinal chemistry, especially for targeting a broad range of kinase-related diseases. The exploration of these compounds in patents and peer-reviewed literature highlights their potential in developing novel therapeutics (Wenglowsky, 2013).
Catalysis and Synthetic Applications
Pyridine and its derivatives serve as key precursors in the synthesis of various biologically and pharmaceutically relevant compounds. The application of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, for instance, showcases the utility of pyridine derivatives in facilitating complex chemical reactions, making them valuable in drug discovery and material science (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Significance
The capability of pyrimidine derivatives, related to pyridine compounds, to act as exquisite sensing materials alongside their medicinal applications exemplifies the multifaceted utility of these compounds in scientific research. Their role in developing optical sensors for various applications further extends their relevance beyond medicinal chemistry into analytical chemistry and environmental monitoring (Jindal & Kaur, 2021).
Environmental and Ecotoxicological Studies
Recent studies on the environmental fate of polyfluoroalkyl chemicals, which share chemical similarities with pyridine derivatives, stress the importance of understanding the biodegradability and ecotoxicological impacts of these compounds. Such research is crucial for assessing the environmental and health risks associated with the widespread use of fluorinated compounds, including those related to pyridine derivatives (Liu & Avendaño, 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions for “2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” involve further exploration of its potential applications. It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various biological targets, including the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Trifluoromethyl-containing compounds are known to exhibit unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds have been used in the synthesis of various pharmaceuticals and agrochemicals, indicating their potential to interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can significantly affect its pharmacokinetic properties .
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit various pharmacological activities .
Action Environment
It’s important to note that the physicochemical properties of a compound, including its stability and reactivity, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including histone lysine demethylase KDM5A, ubiquitin C-terminal hydrolase-L1 (UCH-L1), and alkaline phosphatase (ALPase) . These interactions are primarily mediated through hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K signaling pathway, which is involved in cell proliferation, apoptosis, and glucose metabolism . Additionally, it can modulate the expression of genes associated with these pathways, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, the compound can inhibit histone lysine demethylase KDM5A by binding to its active site, preventing the demethylation of histone proteins and thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus where it can interact with nuclear proteins and influence gene expression .
Properties
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGPQZDUXFAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719123 | |
Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-59-8 | |
Record name | 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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